Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-
Description
Chemical Structure and Properties Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]- (CAS: 823821-78-9) is an indole-based acetamide derivative with the molecular formula C₁₉H₂₀N₂O and a molar mass of 292.37 g/mol . Its structure consists of a 1H-indole core substituted at the 3-position with a 4-methylphenyl group and an ethylacetamide side chain (Figure 1).
Properties
CAS No. |
823821-78-9 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O/c1-13-7-9-15(10-8-13)19-17(11-12-20-14(2)22)16-5-3-4-6-18(16)21-19/h3-10,21H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
WFSZLFZTDPEJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Ketone Precursor Synthesis
The Fischer indole synthesis is a cornerstone for constructing the indole scaffold. For the target compound, the indole core must bear a 4-methylphenyl group at position 2 and an ethylacetamide chain at position 3 . This necessitates a ketone precursor tailored to yield the desired substitution pattern.
A plausible starting material is 4-methylpropiophenone (4-methylphenyl propan-1-one). Reaction with phenylhydrazine under acidic conditions forms the corresponding hydrazone (Step 1). Cyclization via Fischer conditions (e.g., HCl/EtOH, reflux) generates the indole ring, positioning the 4-methylphenyl group at C2 (Step 2).
Functionalization of the Indole C3 Position
The ethylacetamide side chain is introduced via alkylation and acetylation :
- Alkylation : Treating 2-(4-methylphenyl)-1H-indole with 2-bromoethylamine in the presence of a base (e.g., K₂CO₃) yields N-[2-(2-(4-methylphenyl)-1H-indol-3-yl)ethyl]amine (Step 3).
- Acetylation : Reacting the amine intermediate with acetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) produces the target acetamide (Step 4).
Key Data :
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Hydrazone formation | Phenylhydrazine, HCl, Δ | 85% | |
| 2 | Cyclization | HCl/EtOH, reflux | 78% | |
| 3 | Alkylation | 2-bromoethylamine, K₂CO₃ | 65% | |
| 4 | Acetylation | AcCl, DCM, Et₃N | 90% |
Friedel-Crafts Acylation and Sequential Functionalization
Friedel-Crafts Benzoylation
This method, adapted from Suhana and Rajeswari, begins with n-propylbenzene . Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in DCM installs a benzoyl group, yielding (4-propylphenyl)phenylmethanone (Step 1).
Bromination and Oxidation
Fischer Indole Cyclization and Acetamide Formation
The diacylbenzene undergoes Fischer cyclization with hydrazine, followed by BF₃·Et₂O-mediated cyclization to form the indole core (Step 4). Subsequent alkylation and acetylation (as in Section 1.2) furnish the target compound.
Key Data :
Reductive Amination and Acetylation Strategy
Indole-3-carbaldehyde Intermediate
Synthesize 2-(4-methylphenyl)-1H-indole-3-carbaldehyde via Vilsmeier-Haack formylation of 2-(4-methylphenyl)-1H-indole (Step 1).
Reductive Amination
React the aldehyde with ethylamine in the presence of NaBH₃CN to form N-[2-(2-(4-methylphenyl)-1H-indol-3-yl)ethyl]amine (Step 2).
Acetylation
Acetylate the amine using acetic anhydride in pyridine to yield the final product (Step 3).
Key Data :
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack reaction | POCl₃, DMF, Δ | 60% | |
| 2 | Reductive amination | NaBH₃CN, MeOH | 55% | |
| 3 | Acetylation | Ac₂O, pyridine | 88% |
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Overall Yield | Scalability |
|---|---|---|---|---|
| Fischer Cyclization | High regioselectivity | Multi-step purification | 45–50% | Moderate |
| Friedel-Crafts Route | Robust for diacylbenzenes | Harsh oxidation conditions | 40–42% | Low |
| Reductive Amination | Straightforward functionalization | Low amine yields | 35–38% | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the acetamide to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Acetamide Derivatives with Varied Aromatic Substituents
Several analogs share the N-(2-(1H-indol-3-yl)ethyl)acetamide backbone but differ in substituents on the indole or phenyl rings:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) or extended alkyl chains (e.g., hexanamide in ) enhance bioactivity in antiparasitic or anticancer contexts.
- Detection Methods : Simpler analogs like N-[2-(1H-indol-3-yl)ethyl]acetamide are identified via GC-MS, highlighting their stability under analytical conditions .
Indole-Acetamides with Complex Side Chains
Compounds with additional functional groups on the acetamide or indole core:
Key Observations :
- Hydroxy/Oxo Modifications : Compounds like 5d and the dihydroindole derivative show reduced cytotoxicity, suggesting that polar groups may lower toxicity.
- Hybrid Structures: KCH-1521’s N-acylurea moiety demonstrates how non-acetamide functional groups can target specific proteins (e.g., talin in endothelial cells) .
Anticancer Indole-Acetamide Derivatives
highlights four indole-acetamides with substituted phenyl groups and their physicochemical properties:
Key Observations :
- Substituent Impact : Nitro (10l) and pyridyl (10m) groups improve yields compared to halogenated analogs (10j, 10k), possibly due to better solubility or reaction kinetics .
- Structural Diversity : The naphthyl group in 10k introduces steric bulk, which may influence binding to targets like Bcl-2/Mcl-1 .
Q & A
Q. Notes on Evidence Usage :
- Synthesis and characterization protocols are derived from iodine-mediated reactions , while biological assays reference indole derivatives in biofilm inhibition .
- Computational methods integrate docking and enzyme interaction studies .
- Contradictions in data are addressed via multi-technique validation .
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